molecular formula C23H20N2O4 B3263335 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid CAS No. 372144-23-5

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid

Cat. No. B3263335
CAS RN: 372144-23-5
M. Wt: 388.4 g/mol
InChI Key: ZWVPLGLFWZWAMY-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified with a methoxycarbonyl group and an amino group . These types of compounds are often used in the synthesis of peptides and other complex organic molecules .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a fluorene core with various functional groups attached . The exact structure would depend on the positions and types of these functional groups.


Physical And Chemical Properties Analysis

Similar compounds have a molecular weight in the range of 325.36 to 337.38 g/mol . They are typically solid at room temperature and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Protection of Hydroxy-groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid, is used to protect hydroxy-groups in various syntheses. This protection is compatible with a range of acid- and base-labile groups and can be conveniently removed, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole-Carboxylic Acid

The compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, starting from 3‐bromopyruvic acid. This synthesis involves the use of N‐Fmoc‐thiourea, derived from potassium thiocyanate (Le & Goodnow, 2004).

Domino Reaction in Synthesis

A domino four-component condensation reaction using 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone and other components has been developed. This approach is advantageous due to its short reaction time, excellent yield, and the easy experimental workup, making it effective for creating a variety of compounds, including those incorporating fluorene moieties (Hussein, El Guesmi, & Ahmed, 2019).

Solid Phase Synthesis of Peptide Amides

The compound has been applied in the solid-phase synthesis of peptide amides, proving to be an effective precursor for the C-terminal amide. It demonstrates compatibility with Fmoc-based solid phase peptide synthesis methods (Funakoshi et al., 1988).

Polymer Synthesis

In polymer chemistry, the self-polyaddition of cyclic carbonates containing the Fmoc-protected amino group demonstrates the utility of this compound. This novel method results in polyhydroxyurethane with various yields, emphasizing the significance of Fmoc deprotection in the process (Tomita, Sanda, & Endo, 2001).

Synthesis of Diaminobutyric Acids

The synthesis of enantiomerically pure diaminobutyric acids using Fmoc protected α-amino groups has been achieved. This method, starting from L-threonine and L-allothreonine, is significant for producing large quantities of these acids (Schmidt et al., 1992).

Mechanism of Action

Target of Action

It is known that the compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that the compound may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Given its structural similarity to fmoc amino acids , it is likely that it interacts with its targets in a similar manner. Fmoc amino acids are typically used as coupling agents in peptide synthesis , suggesting that this compound may also function in a similar capacity.

Biochemical Pathways

Given its structural similarity to fmoc amino acids , it can be inferred that it may be involved in the processes of peptide synthesis or modification.

Pharmacokinetics

It is known that the compound is stable at room temperature , which may influence its bioavailability

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to certain environmental conditions.

Safety and Hazards

These compounds can be irritants and may cause skin and eye irritation, as well as respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)13-21(15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVPLGLFWZWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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